molecular formula C8H14N2O B8741445 3-(3-Hydroxypiperidin-1-yl)propanenitrile

3-(3-Hydroxypiperidin-1-yl)propanenitrile

Cat. No.: B8741445
M. Wt: 154.21 g/mol
InChI Key: NMKZYSKALMMFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypiperidin-1-yl)propanenitrile is an organic compound that features a piperidine ring substituted with a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypiperidin-1-yl)propanenitrile typically involves the reaction of 3-hydroxypiperidine with acrylonitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the nucleophilic addition of the hydroxypiperidine to the acrylonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypiperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Scientific Research Applications

3-(3-Hydroxypiperidin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propanenitrile is not fully understood. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. The hydroxyl and nitrile groups may play a role in its binding affinity and reactivity with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypiperidin-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-(3-hydroxypiperidin-1-yl)propanenitrile

InChI

InChI=1S/C8H14N2O/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-3,5-7H2

InChI Key

NMKZYSKALMMFRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC#N)O

Origin of Product

United States

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